molecular formula C9H8ClIO B3189381 3-Chloro-1-(4-iodophenyl)propan-1-one CAS No. 31736-74-0

3-Chloro-1-(4-iodophenyl)propan-1-one

Cat. No.: B3189381
CAS No.: 31736-74-0
M. Wt: 294.51 g/mol
InChI Key: HENWEEFGJMHGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-iodophenyl)propan-1-one is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted with chlorine at the 3-position and an iodine atom on the para position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its synthesis often involves Friedel-Crafts acylation or nucleophilic substitution (SN2) reactions, as seen in related 3-chloro-1-arylpropan-1-one derivatives . The iodine substituent enhances its utility in cross-coupling reactions, while the chlorine atom facilitates further functionalization.

Properties

CAS No.

31736-74-0

Molecular Formula

C9H8ClIO

Molecular Weight

294.51 g/mol

IUPAC Name

3-chloro-1-(4-iodophenyl)propan-1-one

InChI

InChI=1S/C9H8ClIO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2

InChI Key

HENWEEFGJMHGMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCCl)I

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCl)I

Other CAS No.

31736-74-0

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

The physicochemical and reactive properties of 3-chloro-1-(4-iodophenyl)propan-1-one are influenced by its substituents. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis Insights References
This compound C₉H₈ClIO 294.52 3-Cl, 4-I-C₆H₄ Intermediate in cathinone synthesis; SN2 alkylation
3-(4-Chlorophenyl)-1-phenylpropan-1-one C₁₅H₁₃ClO 244.72 3-Cl-C₆H₄, phenyl Antimicrobial agent precursors
2-Chloro-1-(4-iodophenyl)-1-propanone C₉H₈ClIO 294.52 2-Cl, 4-I-C₆H₄ (positional isomer) Synthetic intermediate; distinct reactivity due to Cl position
3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one C₁₅H₂₁ClOS 284.85 4-hexylthio, 3-Cl Lipophilicity-enhanced analogs; antimicrobial studies
3-Chloro-1-(4-methylphenyl)propan-1-one C₁₀H₁₁ClO 182.65 4-CH₃, 3-Cl Precursor for psychoactive cathinones (e.g., mexedrone)

Key Research Findings

Synthetic Challenges : The synthesis of this compound and its analogs requires precise control to avoid positional isomerism or by-products, as seen in the synthesis of 2-chloro derivatives .

Substituent Effects : The iodine atom’s polarizable nature improves leaving-group ability in nucleophilic substitutions compared to chlorine, enabling diverse functionalization pathways .

Biological Potency : Halogen positioning (e.g., 3-Cl vs. 2-Cl) significantly impacts bioactivity, with para-substituted iodophenyl groups favoring enzyme inhibition over antimicrobial effects .

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